2-[(4-BROMOBENZYL)SULFANYL]-7-(TERT-BUTYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4-AMINE
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Overview
Description
2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the benzothieno[2,3-d]pyrimidine intermediate.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromobenzyl intermediate with a thiol compound under mild conditions.
Incorporation of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the sulfanyl linkage can form covalent bonds with thiol groups in proteins. The tert-butyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-one
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-one
- 2-[(4-Bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-one
Uniqueness
2-[(4-Bromobenzyl)sulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24BrN3S2 |
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Molecular Weight |
462.5g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H24BrN3S2/c1-21(2,3)13-6-9-15-16(10-13)27-19-17(15)18(23)24-20(25-19)26-11-12-4-7-14(22)8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H2,23,24,25) |
InChI Key |
ONNTWRCGNQPMGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Br |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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